molecular formula C22H17N3O2 B2503010 4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 477850-98-9

4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2503010
CAS RN: 477850-98-9
M. Wt: 355.397
InChI Key: NOANYASSDBRCJB-UHFFFAOYSA-N
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Description

The compound "4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one" is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. Pyrazolones are known for their various biological activities and applications in analytical chemistry. They are often used as reagents for the spectrophotometric determination of trace elements due to their ability to form complexes with metal ions .

Synthesis Analysis

The synthesis of pyrazolone derivatives typically involves the reaction of phenylhydrazine with β-ketoesters or β-diketones to form the pyrazolone ring. In the context of the provided papers, a one-pot synthesis approach has been described for related compounds, where 3-methyl-1-phenylpyrazol-5-one reacts with various reagents to form substituted pyrazolones. For instance, the reaction with malononitrile in the presence of a catalyst such as ZnO nanoparticles under microwave irradiation can yield bis(pyrazol-5-ol) derivatives . Similarly, the reaction of 3-methyl-1-phenylpyrazol-5-one with mesyl azide and K2CO3 can yield imino derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazolone ring, which can be further substituted with various functional groups. The structure of these compounds can be elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry. X-ray crystallography can provide detailed insights into the molecular geometry, as seen in the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, where the crystal structure was determined . The extensive delocalization in the central fragment of the molecule and the presence of tautomeric forms are notable features .

Chemical Reactions Analysis

Pyrazolone derivatives can undergo various chemical reactions, including condensation with amines and phenols, which can lead to the formation of substituted pyrazolones. These reactions can involve Michael addition or cyclization, depending on the nature of the reactants . The reactivity of these compounds towards metal ions is also significant, as they can form complexes with copper(II) ions, for example, which can be characterized by various spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical properties of pyrazolone derivatives, such as melting points, can be determined through standard laboratory techniques. Their chemical properties, including reactivity towards metal ions, make them useful as analytical reagents for the detection and extraction of trace elements . The antioxidant and antimicrobial activities of these compounds are also of interest, as they can show good activities compared to standards, which is important for their potential use in medicinal chemistry .

Scientific Research Applications

Spectroscopic and Crystallographic Investigations

  • Schiff base ligands similar to 4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one have been synthesized and characterized using various spectroscopic methods and X-ray crystallography. These compounds, including derivatives, exhibit tautomeric equilibria and have been studied for their structural properties (Hayvalı et al., 2010).

Reactions with Amines and Phenols

  • Research on similar pyrazolone compounds shows that they can react readily with aliphatic, aromatic, and heterocyclic amines, leading to various derivatives. These reactions are significant for synthesizing new compounds with potentially different properties (Metwally et al., 1989).

Mass Spectral Fragmentation Studies

  • The mass spectral fragmentation patterns of compounds closely related to 4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one have been studied. Understanding these fragmentation patterns is crucial for analyzing the compound's structure and properties (Keats et al., 1982).

Antibacterial Activities

  • Some Schiff base compounds derived from similar pyrazolones have been synthesized and tested for their antibacterial activities. Such studies are essential for exploring the potential medicinal applications of these compounds (Liu et al., 2012).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations have been performed on related pyrazolone derivatives. These studies are vital for understanding the compound's interaction with biological molecules and for predicting its biological effects (Viji et al., 2020).

properties

IUPAC Name

4-[(4-phenoxyphenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-22-20(21(24-25-22)16-7-3-1-4-8-16)15-23-17-11-13-19(14-12-17)27-18-9-5-2-6-10-18/h1-15H,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKWOGHLRKDIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

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